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Compound of Interest

Compound Name: 1,2-Dimethoxy-4-propylbenzene

Cat. No.: B1203786

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic resonance (NMR)
spectroscopy of 4-propylveratrole (also known as dihydroeugenol or 1,2-dimethoxy-4-
propylbenzene). It includes tabulated *H and 3C NMR data, comprehensive experimental
protocols for sample preparation and spectral acquisition, and visual aids to clarify the
molecular structure and experimental workflow.

Introduction to 4-Propylveratrole

4-Propylveratrole is a naturally occurring organic compound found in various essential oils. Its
chemical structure, characterized by a propyl group and two methoxy groups attached to a
benzene ring, makes it a subject of interest in flavor and fragrance chemistry, as well as a
potential building block in synthetic organic chemistry and drug discovery. NMR spectroscopy is
an essential tool for the structural elucidation and purity assessment of this and related
compounds.

NMR Data Presentation

The following tables summarize the *H and 3C NMR spectral data for 4-propylveratrole. The
data is typically acquired in deuterated chloroform (CDClIs) with tetramethylsilane (TMS) as an
internal standard.

Table 1: *H NMR Data for 4-Propylveratrole (in CDCIs)
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Chemical Shift L Coupling Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz

6.78 - 6.67 m - 3H Ar-H

3.87 S - 3H -OCHs

3.86 S - 3H -OCHs

2.53 t 7.5 2H Ar-CHz-CH2-CHs

1.67-1.54 m 7.5 2H Ar-CH2-CHz2-CHs

0.93 t 7.4 3H Ar-CHz-CH2-CHs
Table 2: 3C NMR Data for 4-Propylveratrole (in CDCIs)

Chemical Shift (8) ppm Carbon Type Assighment

148.9 Quaternary C-OCHs

147.2 Quaternary C-OCHs

1345 Quaternary C-CH2CH2CHs

120.0 Tertiary Ar-CH

111.9 Tertiary Ar-CH

1111 Tertiary Ar-CH

55.9 Primary -OCHs

55.8 Primary -OCHs

37.9 Secondary Ar-CH2-CH2-CHs

24.5 Secondary Ar-CH2-CH2-CHs

13.9 Primary Ar-CH2-CH2-CHs

Experimental Protocols
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Detailed methodologies for the NMR analysis of 4-propylveratrole are provided below.

Protocol 1: Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a high-quality NMR sample of 4-propylveratrole.

Materials:

4-Propylveratrole (5-25 mg for *H NMR; 20-50 mg for 33C NMR)

Deuterated chloroform (CDCls) with 0.03% v/v Tetramethylsilane (TMS)

High-quality 5 mm NMR tube and cap

Pasteur pipette

Small vial

Vortex mixer (optional)

Procedure:

» Weighing the Sample: Accurately weigh the desired amount of 4-propylveratrole into a clean,
dry small vial. For routine *H NMR, 5-10 mg is typically sufficient. For 33C NMR, a more
concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a
reasonable time.

o Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing TMS to the vial.

o Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely
dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.

o Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the
NMR tube. Avoid introducing any solid particles into the tube. If any particulate matter is
present, filter the solution through a small plug of cotton or glass wool in the pipette.
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o Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample
identification.

o Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR
tube with a lint-free tissue soaked in isopropanol or ethanol to remove any dust or
fingerprints.

Protocol 2: Acquisition of *H and **C NMR Spectra

This protocol describes the general procedure for acquiring 1D *H and 3C NMR spectra on a
standard NMR spectrometer.

Instrumentation and Parameters:

 NMR Spectrometer (e.g., 400 MHz or higher)

e Standard 5 mm probe

» Software for NMR data acquisition and processing
IH NMR Acquisition:

o Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the
spectrometer's autosampler or manually insert it into the magnet.

e Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of
the CDCIls. Perform automatic or manual shimming to optimize the magnetic field
homogeneity.

e Standard *H Spectrum:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
o Spectral Width: Typically 12-16 ppm.

o Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this
concentration.
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o Relaxation Delay (D1): 1-2 seconds.

» Data Processing:

[e]

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

o

Phase the spectrum to obtain pure absorption lineshapes.

[¢]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

[¢]

Integrate the signals to determine the relative number of protons.

[e]

Pick the peaks and determine their chemical shifts, multiplicities, and coupling constants.
13C NMR Acquisition:

e Tuning the Probe: Ensure the probe is tuned to the 13C frequency.

e Standard 13C Spectrum (Proton Decoupled):

o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

o Spectral Width: Typically 0-220 ppm.

o Number of Scans (NS): Due to the low natural abundance of 3C, a larger number of scans
is required (e.g., 128 to 1024 or more), depending on the sample concentration.

o Relaxation Delay (D1): 2-5 seconds.
» Data Processing:

o Apply a Fourier transform to the FID.

o Phase the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak of CDCIs (0 = 77.16
ppm) or the TMS signal if observed.
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o Pick the peaks to determine their chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure of 4-propylveratrole with atom
numbering for NMR assignments and the general workflow for NMR analysis.

Data Acquisition Data Processing & Analysis

Sample Preparation
‘ Weigh Sample }—»‘ Dissolve in CDCI3/TMS }—»‘ Transfer to NMR Tube H Insertinto Spectrometer ‘—»‘ Lock & Shim }—»‘ Acquire FID }—»‘ Fourier Transform ‘—»‘ Phase Correction }—»‘ Chemical Shift Calibration }—»‘ Peak Picking & Integration

Click to download full resolution via product page

NMR Experimental Workflow
Structure of 4-Propylveratrole

 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of 4-Propylveratrole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203786#nmr-spectroscopy-of-4-propylveratrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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